Scaffold Validation: Thieno[3,2-c]pyran Anticancer Activity vs. Structurally Unrelated Heterocycles
The thieno[3,2-c]pyran core — identical to that of the target compound — has been quantitatively validated in a recent 2026 study. Substituted thieno[3,2-c]pyran derivatives 5a and 5n showed IC50 values of 13.65 ± 0.32 µM and 13.26 ± 0.32 µM against HepG2 hepatocellular carcinoma cells, and 12.35 ± 0.30 µM and 12.36 ± 0.30 µM against A549 lung adenocarcinoma cells, with no cytotoxicity observed against HEK293 non-cancerous cells under the same conditions [1]. Compound 5e showed an IC50 of 26 µM against LN229 glioma cells [1]. Molecular docking scores against liver cancer targets reached −8.994 kcal mol⁻¹, and against lung cancer targets −7.925 kcal mol⁻¹ [1]. In contrast, the simple thiophene analog [5-(chlorosulfonyl)thien-2-yl]acetic acid has no IC50-reported cancer cell data in the published literature, representing a scaffold gap for biological selection.
| Evidence Dimension | In vitro cytotoxicity (IC50) of thieno[3,2-c]pyran scaffold vs. simple thiophene scaffold |
|---|---|
| Target Compound Data | Thieno[3,2-c]pyran scaffold: IC50 = 12.35–13.65 µM (HepG2, A549), 26 µM (LN229); docking score −8.994 kcal mol⁻¹ (liver). |
| Comparator Or Baseline | [5-(Chlorosulfonyl)thien-2-yl]acetic acid: no reported IC50 data in cancer cell lines. |
| Quantified Difference | Literature precedent for thieno[3,2-c]pyran anticancer activity vs. absence of published biological data for simple thiophene analog. |
| Conditions | HepG2 (human hepatocellular carcinoma), A549 (lung adenocarcinoma), LN229 (glioma), HEK293 (non-cancerous) cell lines; MTT assay. |
Why This Matters
Procurement decisions for hit/lead generation can prioritize scaffolds with published biological precedent; the thieno[3,2-c]pyran core has multi-cell-line validation whereas simpler thiophene analogs lack this data.
- [1] A. Jauhari, Pooja, L. Taneja, A. K. Yadav, I. Althagafi, R. Pratap, D. K. Yadav. Discovery of thieno[3,2-c]pyran-based leads for liver, lung and glioma cancer: synthesis, docking-guided optimization and apoptotic profiling. RSC Adv., 2026, 16, 20330–20339. View Source
